molecular formula C18H18N2O4 B354568 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940505-42-0

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354568
CAS No.: 940505-42-0
M. Wt: 326.3g/mol
InChI Key: JLHRJHDECOQVRA-UHFFFAOYSA-N
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Description

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid, also known as PACBA, is a synthetic compound with the molecular formula C18H18N2O4 . It has a molecular weight of 326.3g/mol . This compound is available for purchase from various suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H18N2O4 . Unfortunately, the search results did not provide more detailed information about the molecular structure of this compound.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 326.3g/mol . Unfortunately, the search results did not provide more detailed information about the physical and chemical properties of this compound.

Scientific Research Applications

Catalysis and Reaction Acceleration

One notable application of compounds structurally related to 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid is in catalysis. For instance, the carbonylation of nitrobenzene to methyl phenylcarbamate is accelerated by both aniline and a carboxylic acid, where anthranilic acid (a related compound) shows higher activity compared to simple benzoic acid (Gasperini et al., 2003).

Synthesis of Carboxylic Acids

Another application is in the synthesis of carboxylic acids. A palladium-catalyzed carbonylative transformation of organic halides with formic acid produces carboxylic acids, involving intermediates like benzoic formic anhydride (Wu et al., 2017).

Hydration Studies

The hydration of benzoic acid and related compounds in water has been studied using integral equation methods, showing that benzoic acid is hydrated by around 28.4 H2O molecules, with the hydration shell of the COOH group consisting of about 6.3 water molecules (Fedotova & Kruchinin, 2013).

Anti-Leishmanial and Anti-Fungal Effects

Compounds structurally related to this compound have been studied for their anti-leishmanial and anti-fungal effects. For example, 2-{[(carboxymethyl)amino]carbonyl}benzoic acid and related compounds exhibited significant anti-leishmanial and anti-fungal impacts (Khan et al., 2011).

Metal Complex Synthesis

Studies on the synthesis and spectral properties of copper(II) complexes with ligands containing amide groups, including 2-[(phenylamino)carbonyl]benzoic acid, have been conducted, showing monomeric complexes with either square planar or distorted octahedral geometry around Cu(II) (Ravindar et al., 1985).

Properties

IUPAC Name

2-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHRJHDECOQVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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